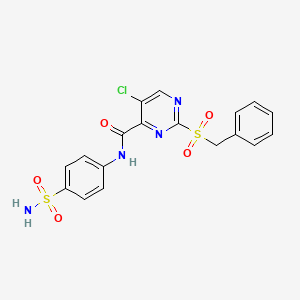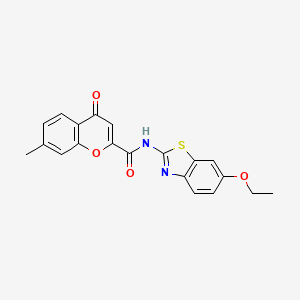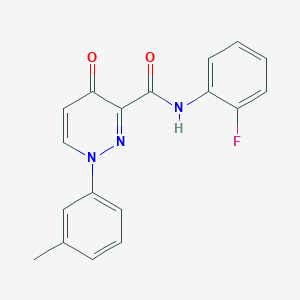
2-(benzylsulfonyl)-5-chloro-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-phenylmethanesulfonyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-phenylmethanesulfonyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, sulfonylation, and chlorination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethanesulfonyl group.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
5-Chloro-2-phenylmethanesulfonyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-chloro-2-phenylmethanesulfonyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-methoxy-N-(4-sulfamoylphenyl)ethyl benzamide
- 5-Chloro-2-[(4-fluorophenyl)methylsulfanyl]-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
Uniqueness
5-Chloro-2-phenylmethanesulfonyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and other fields.
Propriétés
Formule moléculaire |
C18H15ClN4O5S2 |
|---|---|
Poids moléculaire |
466.9 g/mol |
Nom IUPAC |
2-benzylsulfonyl-5-chloro-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H15ClN4O5S2/c19-15-10-21-18(29(25,26)11-12-4-2-1-3-5-12)23-16(15)17(24)22-13-6-8-14(9-7-13)30(20,27)28/h1-10H,11H2,(H,22,24)(H2,20,27,28) |
Clé InChI |
VFWGZSKEBLWDAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Chlorophenyl)ethyl]-2-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide](/img/structure/B11385996.png)
![4-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(thiophen-2-ylmethyl)pyrrolidin-2-one](/img/structure/B11385997.png)
![8-[4-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B11386004.png)
![6-ethyl-10-methyl-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11386011.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11386038.png)
![4-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11386040.png)

![5,7-dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide](/img/structure/B11386049.png)

![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11386064.png)

![1-[3-(dimethylamino)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11386069.png)
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B11386086.png)
